molecular formula C20H20FN3O4S2 B2990242 1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1049948-11-9

1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2990242
CAS No.: 1049948-11-9
M. Wt: 449.52
InChI Key: SGDZFZMHKBLEQV-UHFFFAOYSA-N
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Description

The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide core substituted with a 4-fluorophenylsulfonyl group and a 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety. Its structure combines sulfonamide and benzothiazole functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-12-5-10-16(28-2)17-18(12)29-20(22-17)23-19(25)15-4-3-11-24(15)30(26,27)14-8-6-13(21)7-9-14/h5-10,15H,3-4,11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDZFZMHKBLEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Aldehyde Dehydrogenase (ALDH3A1) . ALDH3A1 is an enzyme that plays a crucial role in the oxidation of aldehydes. It is involved in the metabolism of a wide variety of endogenous and exogenous aldehydes.

Mode of Action

The compound acts as a selective inhibitor for ALDH3A1. It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes. This inhibition can lead to an accumulation of aldehydes in the cell, which can have various effects depending on the specific aldehydes involved.

Biochemical Pathways

The inhibition of ALDH3A1 affects the aldehyde metabolism pathway. This can disrupt the balance of aldehydes and acids in the cell, potentially leading to cellular stress or toxicity. The downstream effects of this disruption can vary widely depending on the specific cellular context.

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound characterized by multiple functional groups, including a sulfonyl group and a thiazole moiety. This compound's structure suggests potential biological activities, particularly in areas such as anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of the compound is C19H19FN2O4S2C_{19}H_{19}FN_{2}O_{4}S_{2} with a molecular weight of 422.49 g/mol. The presence of the thiazole ring and sulfonyl group plays a significant role in its pharmacological properties.

Biological Activity Overview

The biological activities of compounds similar to this compound have been extensively studied. The following sections summarize key findings from various studies.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines:

CompoundIC50 (µg/mL)Mechanism of Action
Compound 11.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Compound 21.98 ± 1.22Cytotoxic effects through cell cycle arrest

The structure-activity relationship (SAR) studies suggest that the methyl group at position 4 enhances activity, while modifications to the phenyl ring can significantly impact efficacy against cancer cells .

Anticonvulsant Activity

Thiazole-bearing compounds have also been investigated for their anticonvulsant properties. For example, certain analogues have displayed high efficacy in suppressing seizures in animal models:

CompoundEfficacy (%)Notes
Compound A100%Complete protection against seizures
Compound B80%Significant reduction in seizure duration

These findings indicate that the incorporation of specific functional groups can enhance anticonvulsant activity, making thiazole derivatives attractive candidates for further development in epilepsy treatment .

Antimicrobial Activity

The antimicrobial potential of similar thiazole derivatives has been explored, showing moderate to strong activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased antimicrobial activity, suggesting that structural modifications can optimize efficacy against bacterial infections.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Anticancer Properties : A study evaluated the effects of a structurally similar thiazole derivative on human cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis.
  • Anticonvulsant Efficacy : Another study investigated the anticonvulsant effects in rodent models, revealing that certain modifications to the thiazole ring enhanced protective effects against induced seizures.
  • Antimicrobial Testing : A series of tests against common bacterial strains showed that modifications to the sulfonamide group could improve antimicrobial potency.

Comparison with Similar Compounds

Substituent Effects on Sulfonyl Phenyl Groups

Compounds with varying substituents on the phenylsulfonyl group (e.g., H , Cl , Br ) were synthesized and analyzed in a study involving 1,2,4-triazole derivatives (). Key comparisons include:

Compound Substituent (X) IR ν(C=S) (cm⁻¹) NMR Shifts (¹H/¹³C) Biological Activity Notes
4-Fluorophenyl (Target) 1247–1255 (C=S) Not reported Enhanced electronic withdrawal; potential for improved target binding
4-Chlorophenyl 1243–1258 (C=S) δ 7.8–8.1 (aromatic H) Moderate enzyme inhibition in related analogs
4-Bromophenyl 1243–1258 (C=S) δ 7.9–8.2 (aromatic H) Higher molecular weight; reduced solubility
Phenyl (H) 1243–1258 (C=S) δ 7.7–8.0 (aromatic H) Baseline activity; lower metabolic stability

Pyrrolidine-Carboxamide Derivatives

Pyrrolidine-carboxamide scaffolds are prevalent in protease inhibitors and kinase modulators. Comparisons with patent-derived analogs () reveal:

Compound Key Substituents Pharmacokinetic Notes
Target Compound 4-Fluorophenylsulfonyl, benzo[d]thiazol Moderate lipophilicity (logP ~3.2)
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-... (Example 51, ) Hydroxy group, methylthiazol Increased solubility (logP ~2.8); enhanced hydrogen bonding
1-(4-Bromobenzoyl)-2-phenylpyrrolidine () Bromophenyl, cyano group Racemic mixture; lower enantiomeric purity affects activity

The target compound lacks the hydroxy group found in Example 51 (), which may reduce solubility but improve membrane permeability. Its single-enantiomer synthesis (unlike the racemic mixture in ) could enhance target specificity .

Benzothiazole and Thiazole Derivatives

Benzothiazole rings are critical for interactions with hydrophobic enzyme pockets. Comparisons include:

Compound () Substituents Functional Impact
N(1)-(4-Chlorophenyl)-N(2)-[...]pyrrolidine Chlorophenyl, methylsulfonyl Higher halogen bulk; reduced metabolic clearance
Target Compound Methoxy, methyl (benzothiazole) Methoxy enhances π-stacking; methyl improves lipophilicity

The 4-methoxy-7-methylbenzo[d]thiazol-2-yl group in the target compound likely offers superior π-stacking and steric protection against enzymatic degradation compared to chlorophenyl or unsubstituted thiazoles .

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